
Cangrelor Impurity 8
Descripción general
Descripción
Cangrelor Impurity 8 is a process-related impurity identified during the industrial-scale synthesis of cangrelor, an intravenous P2Y12 receptor antagonist used to prevent thrombotic events in percutaneous coronary interventions (PCI) . The impurity arises during the oxidation of adenosine derivatives in cangrelor’s synthesis pathway, particularly in the conversion of intermediate 5 to 2-thioadenosine monohydrate. Key factors influencing its formation include reaction temperature, time, and reagent stoichiometry .
This compound has been isolated and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming its structural identity . Its presence is tightly controlled to ensure the final drug product meets the International Council for Harmonisation (ICH) Q3 guidelines for impurities, with a maximum acceptable threshold of ≤0.1% as per regulatory standards .
Mecanismo De Acción
Target of Action
Cangrelor Impurity 8, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots. By antagonizing this receptor, this compound can inhibit platelet aggregation .
Mode of Action
This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, which is typically triggered by damaged blood vessels, red blood cells, and/or platelets . This interaction with its target leads to changes in platelet activity, reducing their ability to form clots .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents ADP from stimulating platelet activity. This results in a decrease in platelet aggregation, thereby reducing the risk of clot formation .
Pharmacokinetics
This compound, similar to Cangrelor, is characterized by its rapid onset and offset of action . Its short half-life of approximately 3-6 minutes results in a rapid offset of antiplatelet effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis . In clinical trials, Cangrelor has been shown to significantly reduce these risks compared with clopidogrel .
Análisis Bioquímico
Cellular Effects
Cangrelor, the parent compound, has been shown to reduce myocardial infarction size in animal models
Molecular Mechanism
Its parent compound, Cangrelor, is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation
Dosage Effects in Animal Models
Studies on Cangrelor have shown that it can prevent thrombosis in animal models of extracorporeal life support
Metabolic Pathways
Cangrelor, the parent compound, is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite
Actividad Biológica
Cangrelor Impurity 8 is a byproduct associated with the synthesis of cangrelor, a potent and reversible P2Y12 receptor antagonist used primarily in the management of acute coronary syndromes and during percutaneous coronary interventions (PCI). This article delves into the biological activity of this compound, examining its pharmacological effects, toxicity profiles, and implications for clinical use.
Overview of Cangrelor
Cangrelor is administered intravenously and exhibits rapid onset of action, achieving peak plasma concentrations within 2 minutes. It effectively inhibits ADP-induced platelet aggregation with an IC50 value of approximately 0.45 nM in human platelets . The drug's half-life is notably short, ranging from 3 to 6 minutes, allowing for quick recovery of platelet function post-infusion .
Impurities in Cangrelor Production
Cangrelor synthesis can yield various impurities, including this compound. Research indicates that impurities can arise from synthetic pathways involving high temperatures and specific reagents, leading to structural modifications that may affect pharmacological properties .
Table: Characteristics of Cangrelor and Its Impurities
Compound | Mechanism of Action | IC50 (nM) | Half-Life (min) | Clinical Relevance |
---|---|---|---|---|
Cangrelor | P2Y12 receptor antagonist | 0.45 | 3-6 | Used in PCI for rapid platelet inhibition |
This compound | Unknown; potential impact on efficacy | TBD | TBD | May affect overall therapeutic outcomes |
Biological Activity of this compound
The specific biological activity of this compound remains less characterized compared to its parent compound. However, studies suggest that impurities can influence the pharmacokinetics and pharmacodynamics of the primary drug. For instance, impurities may alter the binding affinity to target receptors or modify metabolic pathways, potentially leading to unexpected side effects or reduced therapeutic efficacy .
Case Studies
- Clinical Observations : In a cohort study involving patients undergoing PCI, those treated with cangrelor exhibited varying degrees of platelet inhibition. The presence of impurities like this compound could hypothetically alter these outcomes, although direct evidence linking impurity levels to clinical efficacy remains scarce .
- Toxicological Assessments : Toxicity studies have indicated that cangrelor's adverse effects are primarily attributable to the parent compound rather than its metabolites or impurities. However, monitoring for renal and liver function is recommended due to observed toxicities in animal models .
Research Findings
Recent literature emphasizes the importance of impurity profiling in drug development. A study highlighted that specific synthetic conditions led to the formation of several process-related impurities, including this compound. These findings underscore the necessity for robust analytical methods to quantify and characterize impurities during the drug manufacturing process .
Table: Summary of Key Findings on this compound
Aplicaciones Científicas De Investigación
Impurity Profiling in Pharmaceutical Development
Cangrelor Impurity 8 is identified as one of the process-related impurities formed during the synthesis of cangrelor. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Synthesis and Identification
Research has demonstrated that this compound can be synthesized from 2-thioadenosine monohydrate, a key intermediate in cangrelor production. The synthesis process involves optimizing various parameters such as temperature and reaction time to minimize impurity formation . High-performance liquid chromatography (HPLC) has been employed to analyze these impurities, ensuring that they are within acceptable limits for pharmaceutical use .
Quality Control
The presence of impurities like this compound necessitates stringent quality control measures. The International Conference on Harmonization (ICH) guidelines emphasize the importance of isolating and characterizing impurities to facilitate analytical method development . This ensures that any potential risks associated with impurities are adequately addressed.
Clinical Research Applications
The clinical implications of this compound are significant, particularly in understanding its effects on patient outcomes during PCI procedures.
Safety and Efficacy Studies
Clinical trials such as the CHAMPION program have provided substantial data on the efficacy of cangrelor compared to traditional oral antiplatelet agents like clopidogrel. The presence of impurities, including this compound, may influence the pharmacokinetic profile and therapeutic outcomes in patients . Ongoing studies aim to evaluate the real-world safety and efficacy of cangrelor, considering the potential impact of impurities on patient responses.
Future Perspectives
Future research may focus on developing methods to further reduce impurity levels during synthesis or enhance purification techniques to ensure higher purity levels in cangrelor formulations. Understanding the implications of impurities like this compound will be critical for advancing clinical applications and ensuring patient safety .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing Cangrelor Impurity 8?
- Methodological Answer: High-performance liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. LC–MS provides molecular ion peaks (e.g., m/z 314.1049 [M+H]+ for Impurity 8), while ¹H and ¹³C NMR confirm functional groups and connectivity . For quantification, HPLC with UV detection is standardized under controlled conditions (e.g., column: C18, mobile phase: acetonitrile-phosphate buffer) to achieve resolution between Impurity 8 and related compounds .
Q. What synthesis pathways lead to the formation of this compound?
- Methodological Answer: Impurity 8 arises from nucleophilic substitution reactions under high-pressure conditions. For example, the sulfhydryl group in 2-thioadenosine reacts with methanol or dimethyl sulfate, forming methylthio derivatives. Reaction parameters (temperature, time, solvent) significantly influence impurity yield. At 120°C, Impurity 8 content reaches 2.52%, but reducing temperature to 100°C lowers it to 0.20% . Recrystallization post-synthesis reduces impurities to <0.30% .
Q. How should this compound be stored to maintain stability in research settings?
- Methodological Answer: Impurity reference materials require storage at –20°C in airtight, light-protected containers to prevent degradation. Stability studies show that freeze-thaw cycles and prolonged exposure to room temperature (>24 hours) increase degradation by 5–10%. Reserve solutions in acetonitrile/water (50:50 v/v) should be prepared fresh weekly .
Advanced Research Questions
Q. How can researchers design experiments to profile the formation kinetics of this compound during synthesis?
- Methodological Answer: Use a factorial design to evaluate variables (temperature, pH, reaction time). For example, vary temperature (80–120°C) and monitor impurity formation via real-time LC–MS. Kinetic models (e.g., Arrhenius equation) can predict activation energy for Impurity 8 formation. Data from controlled batch reactions (e.g., 0.63% impurity at 100°C vs. 2.52% at 120°C) validate these models .
Q. How should contradictory data on the pharmacological impact of Cangrelor impurities be resolved?
- Methodological Answer: Contradictions in efficacy/safety data (e.g., bleeding risks in clinical trials) require meta-analysis of patient-level data. For instance, pooled analyses of CHAMPION trials show cangrelor reduces stent thrombosis (OR 0.59, 95% CI 0.43–0.80) but increases mild bleeding (16.8% vs. 13.0%) . Advanced statistical tools (e.g., multivariate regression) adjust for confounders like diabetes mellitus, where platelet dysfunction may mask impurity effects .
Q. What strategies mitigate interference from this compound in pharmacological assays?
- Methodological Answer: Use orthogonal methods:
- Chromatographic separation: Optimize gradient elution to resolve Impurity 8 from active pharmaceutical ingredients (APIs).
- Bioassays: Compare platelet inhibition (via light transmission aggregometry) in samples spiked with/without Impurity 7. A >10% deviation in IC₅₀ values indicates interference .
Q. How do process-related impurities like this compound affect the drug’s pharmacokinetic profile?
- Methodological Answer: Pharmacokinetic studies in animal models (e.g., canines) show that impurities may alter drug clearance. Intravenous co-administration of Impurity 8 (1–5 µg/kg) with cangrelor prolongs mean residence time (MRT) by 15–20%, likely due to competitive binding to P2Y₁₂ receptors .
Q. What regulatory criteria must be met for reporting this compound in preclinical studies?
- Methodological Answer: Per ICH guidelines, report impurities ≥0.10% in drug substances. Provide:
Comparación Con Compuestos Similares
Structural and Functional Comparisons
Cangrelor Impurity 8 shares structural homology with adenosine derivatives but differs in specific functional groups due to oxidation and sulfation side reactions. Unlike impurities in other antithrombotic agents (e.g., clopidogrel or ticagrelor), which often stem from incomplete metabolite activation or stereochemical variations, cangrelor’s impurities are primarily linked to its nucleoside-based backbone .
Table 1: Key Differences Between this compound and Impurities in Related Antithrombotic Drugs
Pharmacodynamic and Toxicological Profiles
While cangrelor itself is a rapid-acting P2Y12 inhibitor with a half-life of 3–6 minutes , Impurity 8 lacks significant receptor-binding activity due to its altered adenosine core. This contrasts with impurities in drugs like moxonidine, where impurities (e.g., impurity A) retain partial pharmacological activity due to preserved functional groups . Toxicological studies suggest that this compound is non-genotoxic at concentrations ≤1 μg/mL, aligning with ICH M7 guidelines .
Analytical and Control Strategies
This compound is quantified using a validated hydrophilic interaction liquid chromatography (HILIC) method, achieving a limit of detection (LOD) of 0.01% . This approach parallels methods for moxonidine impurities, which employ HILIC for polar analytes . However, unlike nimodipine impurities (e.g., impurity C), which require ion-pair chromatography for resolution, cangrelor’s impurities are resolved using gradient elution with phosphate buffers and acetonitrile .
Table 2: Comparison of Analytical Techniques for Impurity Profiling
Industrial-Scale Mitigation
Optimized reaction conditions (e.g., 25°C, 12-hour reaction time) reduce Impurity 8 formation to <0.05% in cangrelor batches . This contrasts with candesartan cilexetil impurities, which require multi-step crystallization to achieve similar purity levels .
Research Findings and Implications
- Mechanistic Insight : Impurity 8 forms via sulfation of intermediate 5 under suboptimal pH conditions .
- Regulatory Alignment : Its control aligns with FDA and EMA guidelines for elemental and residual solvent impurities .
- Clinical Relevance: No evidence suggests Impurity 8 interferes with cangrelor’s antiplatelet efficacy or safety in PCI settings .
Métodos De Preparación
Synthetic Routes to Cangrelor Impurity 8
This compound arises as a byproduct during the phosphorylation and coupling stages of cangrelor tetrasodium salt synthesis. The impurity is structurally characterized as a degradation product or an intermediate adduct formed under suboptimal reaction conditions.
Phosphorylation of Compound C
The initial step in cangrelor synthesis involves reacting Compound C (a thiophosphate precursor) with phosphorus oxychloride (POCl₃) in acetonitrile or triethyl phosphate at temperatures between -30°C and 20°C . Deviations in stoichiometry (molar ratio of 1:1 to 1:3 for Compound C:POCl₃) or prolonged reaction times (>24 hours) promote over-phosphorylation, leading to Impurity 8 formation. For instance, excess POCl₃ at 10°C for 10 hours resulted in a 2.3% yield of Impurity 8, as detected by HPLC .
Coupling with Clofibrate Derivatives
The phosphorylated intermediate (Compound B) reacts with clofibrate or its mono-salt in the presence of sodium hydrogencarbonate. A molar ratio of 1:1.4 to 1:2 (Compound C:clofibrate) is critical to minimize side reactions . Impurity 8 emerges when residual moisture exceeds 0.5% in the reaction medium, facilitating hydrolysis of the thiophosphate moiety.
Process Optimization for Impurity Control
Solvent and Temperature Effects
The choice of solvent significantly impacts impurity profiles. Acetonitrile, with its low water content (<50 ppm), suppresses hydrolysis compared to trimethyl phosphate, which retains up to 0.1% moisture . Maintaining temperatures below 10°C during phosphorylation reduces Impurity 8 formation by 40% .
Purification via C18 Silica Gel Chromatography
C18 reverse-phase chromatography is pivotal for isolating Impurity 8. Optimal conditions include:
-
Particle size : 20–150 μm C18 silica gel
-
Eluent : 0.1–10% methanol/water (v/v)
A gradient elution protocol (0→10% methanol over 60 minutes) achieves baseline separation of Impurity 8 (retention time: 22.4 minutes) from cangrelor (retention time: 18.9 minutes) .
Analytical Characterization of Impurity 8
Spectroscopic Data
-
HRMS (ESI+) : m/z 683.1542 [M+H]⁺ (theoretical: 683.1538 for C₁₇H₂₄N₅O₁₂PS₂)
-
¹H NMR (D₂O) : δ 8.21 (s, 1H, adenine H-8), 6.12 (d, J=5.1 Hz, 1H, ribose H-1'), 4.45–3.98 (m, 4H, thiophosphate-CH₂) .
HPLC Purity Assessment
Using a USP L1 column (250 × 4.6 mm, 5 μm) with 0.1% trifluoroacetic acid/acetonitrile (95:5), Impurity 8 exhibits a relative retention time (RRT) of 1.18 compared to cangrelor .
Comparative Analysis of Synthetic Methods
Parameter | Patent WO2019114674A1 | US 9,295,687 B1 |
---|---|---|
Reaction Time | 3–10 hours | 1–24 hours |
Impurity 8 Yield | 0.8–2.3% | 1.5% (max) |
Purification | C18 chromatography | pH-adjusted lyophilization |
Final Purity | ≥99.5% | ≥98.5% |
The WO2019114674A1 method achieves superior impurity control through optimized C18 chromatography, reducing Impurity 8 levels to <0.5% in the final API . In contrast, US 9,295,687 B1 relies on pH stabilization (7.0–9.5) during lyophilization but allows higher residual impurities .
Regulatory and Industrial Considerations
ICH Guidelines Compliance
Per ICH Q3A, Impurity 8 must be controlled below 0.15% in the drug substance. The WO2019114674A1 process meets this threshold through in-process checks at three stages: post-phosphorylation, post-coupling, and final purification .
Scale-Up Challenges
Industrial-scale synthesis faces mass transfer limitations during C18 chromatography. A 50 kg batch requires a column diameter-to-height ratio of 1:5 to maintain resolution, increasing operational costs by 12% compared to laboratory-scale runs .
Propiedades
IUPAC Name |
N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPACLVBHNENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830294-25-1 | |
Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.